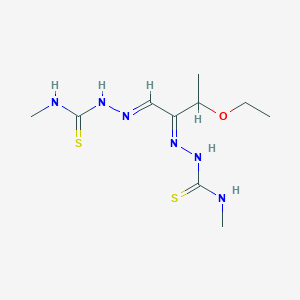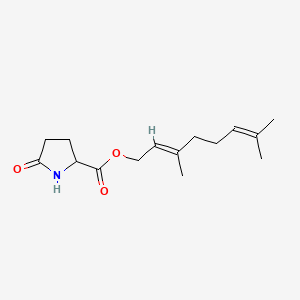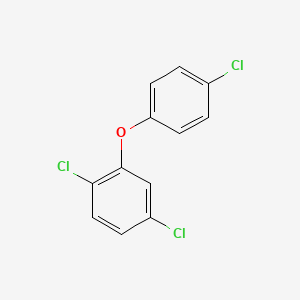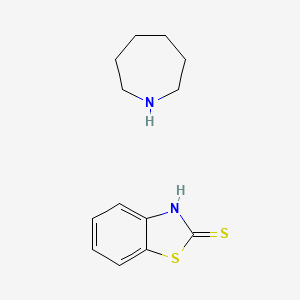
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt is a chemical compound with the molecular formula C7H3Cl2Na2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a hydroxyl group. The compound is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt typically involves the chlorination of 4-hydroxybenzoic acid followed by neutralization with sodium hydroxide. The reaction conditions include:
Chlorination: 4-hydroxybenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at positions 3 and 5.
Neutralization: The resulting 3,5-dichloro-4-hydroxybenzoic acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 4-hydroxybenzoic acid are chlorinated using chlorine gas in industrial reactors.
Neutralization and Crystallization: The chlorinated product is neutralized with sodium hydroxide, and the resulting disodium salt is crystallized and purified for further use.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove chlorine atoms, yielding simpler benzoic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Simpler benzoic acid derivatives without chlorine atoms.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound affects various biochemical pathways, including those involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: The parent compound without the disodium salt form.
4-Hydroxybenzoic acid: A simpler derivative without chlorine atoms.
3,5-Dimethoxy-4-hydroxybenzoic acid: A similar compound with methoxy groups instead of chlorine atoms.
Uniqueness
Benzoic acid, 3,5-dichloro-4-hydroxy-, disodium salt is unique due to its specific substitution pattern and the presence of the disodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in various scientific and industrial applications.
Propiedades
Número CAS |
61055-25-2 |
|---|---|
Fórmula molecular |
C7H2Cl2Na2O3 |
Peso molecular |
250.97 g/mol |
Nombre IUPAC |
disodium;3,5-dichloro-4-oxidobenzoate |
InChI |
InChI=1S/C7H4Cl2O3.2Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,10H,(H,11,12);;/q;2*+1/p-2 |
Clave InChI |
BCXCITWKMKLWST-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C=C(C(=C1Cl)[O-])Cl)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


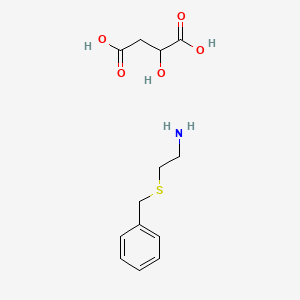

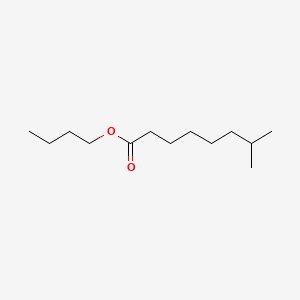
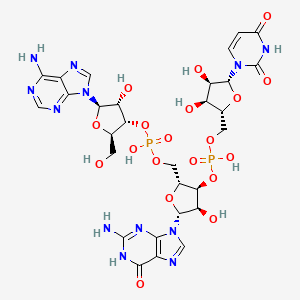
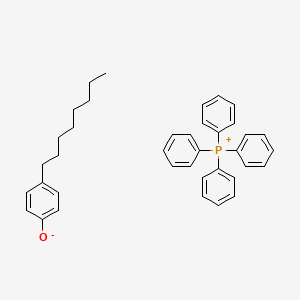
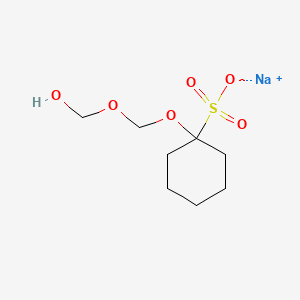
![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
